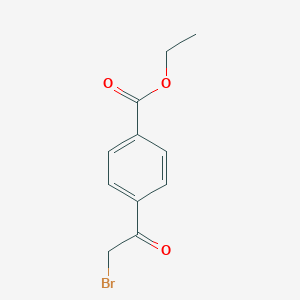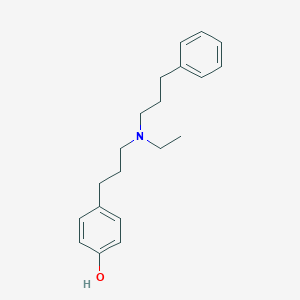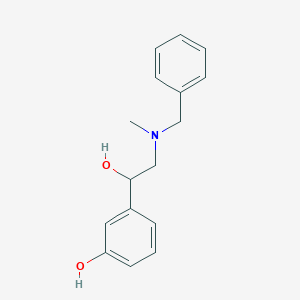
8-Hydroxy-Mirtazapin
Übersicht
Beschreibung
IOWH032 ist eine neuartige, niedermolekulare Verbindung, die als Antisekretorikum zur Behandlung von durch Cholera-Toxin induziertem sekretorischem Durchfall entwickelt wurde. Sie wirkt durch Hemmung des Chloridkanals des Transmembran-Leitfähigkeitsregulators der zystischen Fibrose . Diese Verbindung wurde auf ihr Potenzial untersucht, den Flüssigkeits- und Elektrolytverlust bei sekretorischem Durchfall zu reduzieren .
Herstellungsmethoden
Die Synthese von IOWH032 beinhaltet die Herstellung eines synthetischen niedermolekularen Inhibitors des Chloridkanals des Transmembran-Leitfähigkeitsregulators der zystischen Fibrose. Die Verbindung wird durch eine Reihe von chemischen Reaktionen hergestellt, einschließlich der Bildung von 3-(3,5-Dibrom-4-oxocyclohexa-2,5-dien-1-yliden)-N-[(4-Phenoxyphenyl)methyl]-1,2,4-oxadiazol-5-carboxamid . Die industriellen Produktionsmethoden beinhalten die Verwendung verschiedener Reagenzien und Bedingungen, um eine hohe Reinheit und Ausbeute zu erreichen .
Chemische Reaktionsanalyse
IOWH032 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur und Eigenschaften der Verbindung zu verändern.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
IOWH032 wurde ausgiebig auf seine Anwendung in verschiedenen Bereichen untersucht:
Chemie: Sie wird als Modellverbindung verwendet, um die Hemmung des Chloridkanals des Transmembran-Leitfähigkeitsregulators der zystischen Fibrose zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Mechanismen der Chloridkanalhemmung und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Medizin: IOWH032 wurde als potenzieller therapeutischer Wirkstoff für die Behandlung von Cholera und anderen Formen von sekretorischem Durchfall untersucht
Wirkmechanismus
IOWH032 entfaltet seine Wirkung durch die Hemmung des Chloridkanals des Transmembran-Leitfähigkeitsregulators der zystischen Fibrose. Diese Hemmung reduziert den Fluss von Chloridionen über Zellmembranen und verringert so den Flüssigkeits- und Elektrolytverlust bei sekretorischem Durchfall . Zu den beteiligten molekularen Zielstrukturen und Wegen gehören der Chloridkanal des Transmembran-Leitfähigkeitsregulators der zystischen Fibrose und die zugehörigen Signalwege .
Wirkmechanismus
Target of Action
8-Hydroxy Mirtazapine, a metabolite of Mirtazapine, is likely to share similar targets with its parent compound. Mirtazapine is known to target central adrenergic and serotonergic activity . It has been hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions .
Mode of Action
Mirtazapine is known to inhibit presynaptic alpha-2 adrenergic autoreceptors and heteroreceptors, and two postsynaptic serotonin receptors, 5 HT-2 and 5 HT-3 . This results in increased noradrenergic and serotonergic neurotransmission .
Biochemical Pathways
Mirtazapine is predominantly metabolized to 8-hydroxy analogues (approximately 40%). The 8-hydroxy metabolites are conjugated with glucuronic acid or, to a minor extent, with sulphuric acid . This suggests that 8-Hydroxy Mirtazapine may be involved in glucuronidation, a major phase II metabolic pathway.
Pharmacokinetics
The pharmacokinetics of 8-Hydroxy Mirtazapine is likely to be similar to Mirtazapine. Mirtazapine has an oral bioavailability of approximately 50%, mainly due to gut wall and hepatic first-pass metabolism . It shows linear pharmacokinetics over a dose range of 15 to 80mg . The elimination half-life of Mirtazapine ranges from 20 to 40 hours .
Result of Action
The result of 8-Hydroxy Mirtazapine’s action is likely to be similar to Mirtazapine. Mirtazapine is effective in treating major depressive disorder and depression associated with various conditions . It may improve symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery .
Action Environment
The action of 8-Hydroxy Mirtazapine can be influenced by various factors. For instance, liver and renal impairment can decrease Mirtazapine clearance . Also, enzyme induction by certain drugs can significantly decrease Mirtazapine plasma concentrations .
Biochemische Analyse
Biochemical Properties
8-Hydroxy Mirtazapine is predominantly metabolized to 8-hydroxy analogues, which are then conjugated with glucuronic acid or, to a minor extent, with sulphuric acid . The enzymes involved in this process include cytochrome P450 (CYP) 2D6 and CYP3A4 .
Cellular Effects
8-Hydroxy Mirtazapine has been shown to have potent antioxidative, anti-inflammatory, and anti-apoptotic bioactivities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 8-Hydroxy Mirtazapine involves its interaction with noradrenergic and specific serotonergic systems . This interaction is thought to contribute to its antidepressant effects .
Temporal Effects in Laboratory Settings
The effects of 8-Hydroxy Mirtazapine can change over time in laboratory settings. For example, it has been shown to decrease levels of malondialdehyde (MDA), myeloperoxidase (MPO), nitric oxide (NO), and 8-hydroxy-2 deoxyguanine, while effectively increasing glutathione (GSH), glutathione peroxidase (GPx), and superoxide dismutase (SOD) levels .
Dosage Effects in Animal Models
In animal models, the effects of 8-Hydroxy Mirtazapine can vary with different dosages. For instance, in a study involving rats, Mirtazapine was administered at 2 and 10 mg/kg orally and 2 mg/kg intravenously . The plasma concentration of 8-Hydroxy Mirtazapine was undetectable, suggesting that the dosage may affect its bioavailability .
Metabolic Pathways
8-Hydroxy Mirtazapine is involved in metabolic pathways mediated by the CYP2D6 and CYP3A4 isoenzymes . These enzymes play a crucial role in its biotransformation to 8-hydroxy analogues .
Transport and Distribution
8-Hydroxy Mirtazapine is transported and distributed within cells and tissues. It binds to plasma proteins in a nonspecific and reversible way . The absolute bioavailability of 8-Hydroxy Mirtazapine is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism .
Vorbereitungsmethoden
The synthesis of IOWH032 involves the creation of a synthetic small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator chloride channel. The compound is prepared through a series of chemical reactions, including the formation of 3-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide . The industrial production methods involve the use of various reagents and conditions to achieve high purity and yield .
Analyse Chemischer Reaktionen
IOWH032 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific functional groups within the molecule to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
IOWH032 ist einzigartig in seiner Fähigkeit, den Chloridkanal des Transmembran-Leitfähigkeitsregulators der zystischen Fibrose mit hoher Potenz zu hemmen. Ähnliche Verbindungen umfassen:
GlyH-101: Ein weiterer Hemmer des Chloridkanals des Transmembran-Leitfähigkeitsregulators der zystischen Fibrose mit unterschiedlichen strukturellen Eigenschaften.
OSSK-2 und OSSK-3: Verbindungen, die eine ortholog-spezifische Potenzierung des Chloridkanals des Transmembran-Leitfähigkeitsregulators der zystischen Fibrose aufweisen.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren spezifischen Auswirkungen auf die Chloridkanalhemmung .
Eigenschaften
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWYIZBOUQIVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467650 | |
| Record name | 8-Hydroxy Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102335-57-9 | |
| Record name | 8-Hydroxymirtazapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102335579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy Mirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYMIRTAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZE1T7L9SL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-hydroxymirtazapine in the metabolism of mirtazapine?
A: 8-Hydroxymirtazapine is a major metabolite of the antidepressant drug mirtazapine. It is formed through the 8-hydroxylation metabolic pathway of mirtazapine, primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. [, , , ] You can find more detailed information on mirtazapine metabolism within the provided research abstracts.
Q2: How do the plasma concentrations of 8-hydroxymirtazapine compare to those of mirtazapine and its other metabolites?
A: Studies indicate that 8-hydroxymirtazapine typically circulates at lower plasma concentrations than both mirtazapine and its other main metabolite, N-desmethylmirtazapine. [, ] One study in Japanese psychiatric patients found the median plasma level of 8-hydroxymirtazapine to be 1.42 nmol/L, significantly lower than the 92.71 nmol/L and 44.96 nmol/L observed for mirtazapine and N-desmethylmirtazapine, respectively. []
Q3: What is the significance of glucuronidation in the metabolism of 8-hydroxymirtazapine?
A: 8-Hydroxymirtazapine undergoes extensive glucuronidation, resulting in the formation of 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G). This conjugation reaction plays a crucial role in facilitating the elimination of 8-hydroxymirtazapine from the body. [] In a study on Japanese patients, the plasma concentration of 8-OH-MIR-G was found to be approximately 59.5 times higher than that of unconjugated 8-hydroxymirtazapine, highlighting the significant contribution of glucuronidation to its clearance. []
Q4: Are there any analytical methods available for the enantioselective determination of mirtazapine and its metabolites, including 8-hydroxymirtazapine?
A4: Yes, several analytical techniques have been developed for the enantioselective separation and quantification of mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine. These methods include:
- Solid-phase microextraction coupled with capillary electrophoresis (CE) and liquid chromatography-mass spectrometry (LC-MS): This approach enables the determination of enantiomeric ratios and concentrations in human urine samples. [, ]
- Enantioselective HPLC with fluorescence detection: This method allows for the quantification of mirtazapine and its metabolites in plasma and urine samples. []
- Chiral LC-MS: This technique facilitates the simultaneous analysis of R-(-)- and S-(+)-enantiomers of mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine in plasma. []
- Capillary electrophoresis with acetonitrile field-amplified sample stacking: This method allows for the simultaneous enantioselective separation of mirtazapine and its metabolites in vitro and in vivo. []
- Nano-liquid chromatography with UV-absorption and mass spectrometric detection: This technique allows for the separation and identification of mirtazapine enantiomers and its metabolites in serum samples. []
- Chiral CEC (capillary electrochromatography): This method allows for the simultaneous enantioseparation of mirtazapine and its main metabolites in human urine samples. []
Q5: What factors can influence the metabolism of mirtazapine and the formation of 8-hydroxymirtazapine?
A5: Several factors can potentially affect mirtazapine metabolism, impacting the formation of 8-hydroxymirtazapine:
- Genetic polymorphisms: Variations in genes encoding CYP enzymes, particularly CYP3A4, can influence individual metabolic capacity and potentially affect 8-hydroxymirtazapine formation. []
- Drug-drug interactions: Co-administration of medications that inhibit or induce CYP enzymes, such as fluoxetine, thioridazine, and fluvoxamine, can alter mirtazapine metabolism and potentially influence 8-hydroxymirtazapine levels. [, ]
- Lifestyle factors: Smoking has been associated with altered plasma concentrations of mirtazapine, potentially impacting its metabolic profile. []
Q6: What model systems are used to study the metabolism of mirtazapine?
A6: Researchers utilize various models to investigate mirtazapine metabolism, including:
- Microbial models: Cunninghamella elegans, a fungus, serves as a microbial model for mammalian metabolism. This model demonstrated the ability to produce both known mammalian metabolites and novel metabolites of mirtazapine, making it valuable for studying its metabolic pathways. []
- Perfused liver models: The isolated perfused rat liver model enables the study of drug pharmacokinetics, including the metabolism of mirtazapine and the formation of metabolites like 8-hydroxymirtazapine and N-desmethylmirtazapine in a controlled environment. [, , ]
Q7: Are there any known inhibitors of mirtazapine metabolism?
A: Yes, studies using the isolated perfused rat liver model have shown that Ecstasy (MDMA) can inhibit the metabolism of mirtazapine. [, ] This finding highlights the potential for drug-drug interactions involving mirtazapine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)


![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)




